Amotosalen hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’amotosalen est un composé de psoralène synthétique qui est activé par la lumière et utilisé principalement pour sa capacité à réticuler l’ADN et l’ARN. Cette propriété le rend particulièrement utile pour neutraliser les agents pathogènes tels que les bactéries, les virus, les protozoaires et les leucocytes . Le composé est connu pour son application dans les technologies de réduction des agents pathogènes, en particulier dans les contextes de transfusion sanguine et de transplantation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate d’amotosalen est synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Formation du noyau de psoralène : La synthèse commence par la formation de la structure du noyau de psoralène. Cela implique la cyclisation d’un dérivé de coumarine avec un cycle furane.

Fonctionnalisation : Le noyau de psoralène est ensuite fonctionnalisé en introduisant divers substituants, y compris des groupes amino et méthoxy, afin d’améliorer sa réactivité et sa spécificité.

Formation de chlorhydrate : La dernière étape implique la conversion de la base d’amotosalen en sa forme de sel de chlorhydrate, ce qui améliore sa solubilité et sa stabilité.

Méthodes de production industrielle

La production industrielle du chlorhydrate d’amotosalen implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Réacteurs discontinus : Utilisation de réacteurs discontinus pour une synthèse contrôlée.

Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour purifier le composé.

Contrôle de la qualité : Mise en œuvre de mesures strictes de contrôle de la qualité pour s’assurer que le composé répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d’amotosalen subit plusieurs types de réactions chimiques, notamment :

Réactions photochimiques : Lorsqu’il est exposé à la lumière ultraviolette A (UVA), le chlorhydrate d’amotosalen forme des liaisons covalentes avec les acides nucléiques, ce qui conduit à la réticulation de l’ADN et de l’ARN.

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence de groupes fonctionnels réactifs.

Réactifs et conditions courants

Lumière UVA : Essentielle pour activer le chlorhydrate d’amotosalen afin de former des réticulations avec les acides nucléiques.

Solvants : Le diméthylsulfoxyde (DMSO) est couramment utilisé pour dissoudre le composé pour diverses réactions.

Principaux produits formés

Réticulations ADN/ARN : Les principaux produits formés sont des molécules d’ADN et d’ARN réticulées, qui inhibent les processus de réplication et de transcription.

Applications de la recherche scientifique

Le chlorhydrate d’amotosalen a un large éventail d’applications de recherche scientifique :

Réduction des agents pathogènes : Utilisé dans les transfusions sanguines et les transplantations pour réduire le risque de transmission d’agents pathogènes en inactivant les virus, les bactéries et autres agents pathogènes.

Recherche sur le cancer : Étudié pour son potentiel en photothérapie dynamique pour le traitement du cancer en raison de sa capacité à induire des dommages à l’ADN dans les cellules cancéreuses.

Biologie moléculaire : Utilisé dans des études impliquant la réticulation de l’ADN et de l’ARN pour comprendre les interactions et les structures des acides nucléiques.

Applications De Recherche Scientifique

Pathogen Inactivation

- Platelet Concentrates : Amotosalen is utilized in the Intercept Blood System (IBS) for pathogen reduction in platelet concentrates. The photochemical treatment (PCT) significantly reduces the risk of transfusion-transmitted infections by inactivating a wide range of pathogens while maintaining hemostatic efficacy. Clinical trials like the SPRINT trial have demonstrated that patients receiving PCT-treated platelets experience similar bleeding outcomes compared to those receiving conventional platelets .

- Plasma Components : The technology is also applied to plasma products, where it effectively inactivates pathogens while preserving essential coagulation factors. Studies have shown that PCT-treated plasma maintains functional integrity, making it a safe option for transfusions .

Clinical Trials and Efficacy Studies

- SPRINT Trial : This Phase III clinical trial evaluated the safety and efficacy of amotosalen-treated platelets in thrombocytopenic patients. Results indicated no significant difference in bleeding rates between treated and control groups, confirming the hemostatic equivalency of PCT-treated platelets .

- Toxicological Studies : Comprehensive studies have assessed the safety profile of amotosalen, including its pharmacokinetics and potential toxic effects. Findings indicate that treated platelets exhibit normal physiology and function, with no significant adverse effects related to amotosalen or its photoproducts .

Summary of Clinical Trials Involving Amotosalen Hydrochloride

Mechanism of Action Overview

| Mechanism | Description |

|---|---|

| DNA Intercalation | Amotosalen binds to nucleic acids, forming cross-links |

| Pathogen Inactivation | Prevents replication of viruses/bacteria |

| Platelet Function | Reduced aggregation; increased apoptosis |

Case Study 1: Efficacy of Amotosalen-Treated Platelets

A study involving 645 patients with thrombocytopenia demonstrated that those receiving amotosalen-treated platelets had comparable bleeding outcomes to those receiving untreated controls. The incidence of grade 2 bleeding was 58.5% for treated versus 57.5% for controls, indicating effective pathogen reduction without compromising hemostatic function .

Case Study 2: Impact on Platelet Function

Research has shown that while amotosalen effectively reduces pathogens, it also leads to diminished platelet function. In a study assessing platelet response post-treatment, treated units showed an 80% reduction in aggregation response to collagen after storage compared to untreated units . This highlights the need for ongoing research into mitigating these functional impacts while maintaining safety.

Mécanisme D'action

Le mécanisme d’action du chlorhydrate d’amotosalen implique les étapes suivantes :

Activation : Lorsqu’il est exposé à la lumière UVA, le chlorhydrate d’amotosalen s’active.

Liaison : Le composé activé se lie aux acides nucléiques, formant des liaisons covalentes.

Réticulation : Cette liaison entraîne la réticulation de l’ADN et de l’ARN, empêchant la réplication et la transcription.

Inactivation des agents pathogènes : Les acides nucléiques réticulés inhibent la prolifération des agents pathogènes, les neutralisant ainsi.

Comparaison Avec Des Composés Similaires

Le chlorhydrate d’amotosalen est unique par rapport aux autres composés de psoralène en raison de sa structure et de sa réactivité spécifiques. Les composés similaires comprennent :

Méthoxsalen : Un autre psoralène utilisé en photothérapie mais avec des propriétés d’activation et de liaison différentes.

Trioxsalen : Utilisé dans des applications similaires mais moins efficace dans la réduction des agents pathogènes.

Le chlorhydrate d’amotosalen se distingue par sa haute efficacité dans la réticulation des acides nucléiques et sa large application dans les technologies de réduction des agents pathogènes.

Si vous avez d’autres questions ou si vous avez besoin de plus amples détails, n’hésitez pas à nous les poser !

Activité Biologique

Amotosalen hydrochloride is a synthetic psoralen compound utilized primarily for pathogen inactivation in blood products, particularly platelets and plasma. Its mechanism of action involves the intercalation of amotosalen into the DNA and RNA of pathogens, followed by cross-linking upon exposure to ultraviolet A (UVA) light. This process effectively prevents the replication of a broad spectrum of viruses, bacteria, and protozoa, making it a critical component in transfusion medicine.

Amotosalen operates through a photochemical reaction that requires UVA light. Upon illumination, it forms interstrand cross-links between nucleic acid base pairs, which effectively locks the DNA or RNA together, rendering it incapable of replication. This mechanism is highly specific and occurs even at low concentrations of nucleic acids, allowing for the inactivation of a wide range of pathogens without significant nucleic acid sequence specificity .

Efficacy in Pathogen Inactivation

The efficacy of this compound in pathogen reduction has been extensively studied. The following table summarizes key findings from various studies:

Case Studies

- Transfusion Trial : In a study involving 645 patients with thrombocytopenia, those receiving photochemically treated platelets showed similar bleeding outcomes compared to those receiving conventional platelets. Specifically, 58.5% of patients in the treated group experienced WHO grade 2 bleeding versus 57.5% in the control group, indicating comparable therapeutic efficacy .

- Toxicological Assessment : Toxicological evaluations have confirmed that amotosalen does not pose a genotoxic risk to patients receiving treated platelets. Studies indicated that even at doses significantly higher than those used clinically, adverse effects were minimal and transient .

- Platelet Function Studies : Research has shown that while amotosalen effectively reduces pathogen load, it can also lead to diminished platelet function post-treatment. For example, platelet aggregation was reduced by approximately 80% in response to collagen after treatment with amotosalen/UVA compared to untreated controls .

Safety Profile

The safety profile of this compound has been established through rigorous testing. The compound underwent extensive evaluations for toxicity, including assessments for mutagenicity and carcinogenicity. Results indicated that while there are some transient clinical signs at high doses in animal studies, these do not translate to significant risks at therapeutic levels used in human transfusions .

Propriétés

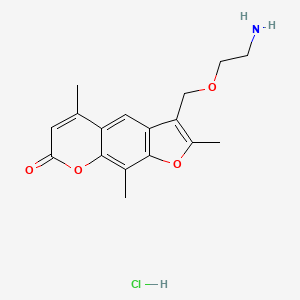

IUPAC Name |

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18;/h6-7H,4-5,8,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLAMQBABOJZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167093 | |

| Record name | Amotosalen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161262-45-9 | |

| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161262-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amotosalen hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161262459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amotosalen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOTOSALEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67B255SI5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.